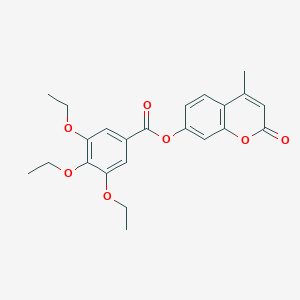
1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide, also known as BHPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPP belongs to the class of piperidine derivatives and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases. 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and MMP-9, a protein involved in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide has been shown to exhibit several biochemical and physiological effects in various studies. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines, and inhibit the growth and invasion of cancer cells. 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide has also been shown to exhibit antioxidant properties and protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, its complex synthesis process and high cost can be a limitation for some research groups. Additionally, the lack of knowledge about its mechanism of action and potential side effects can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide. One of the primary areas of research is its potential use as a drug candidate for the treatment of various diseases. Further studies are needed to understand its mechanism of action and potential side effects. Additionally, research is needed to explore its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its unique structure and properties make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide involves several steps, including the reaction of 4-phenylpiperidine with benzenesulfonyl chloride, followed by the reaction with 4-hydroxyphenylacetic acid. The final step involves the reaction with isobutyl chloroformate to obtain 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide. The synthesis of 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide is a complex process that requires expertise and precision.
Scientific Research Applications
1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide has been extensively studied for its potential applications in various research fields. One of the primary areas of research is its use as a potential drug candidate for the treatment of several diseases. 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties in various in vitro and in vivo studies.
properties
Molecular Formula |
C24H24N2O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H24N2O4S/c27-21-13-11-20(12-14-21)25-23(28)24(19-7-3-1-4-8-19)15-17-26(18-16-24)31(29,30)22-9-5-2-6-10-22/h1-14,27H,15-18H2,(H,25,28) |
InChI Key |
AAXSNYMPPFZKRO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate](/img/structure/B285171.png)
![3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285173.png)
![cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285174.png)
![2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285175.png)
![pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B285176.png)
![pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B285177.png)
![Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
![ethyl 4-[2-(2-{[3-(ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}ethyl)-1H-benzimidazol-1-yl]-6-methoxyquinoline-3-carboxylate](/img/structure/B285184.png)
![Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285187.png)


![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
![Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B285204.png)